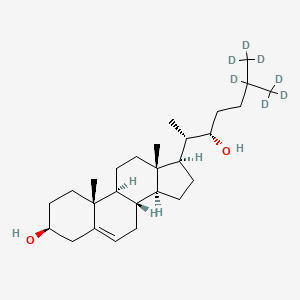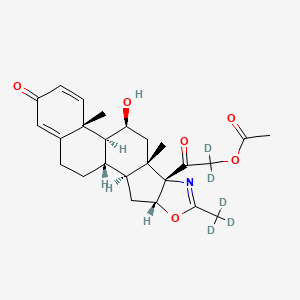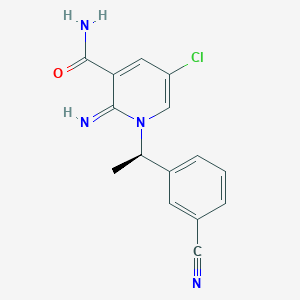
ADRA1D receptor antagonist 1 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADRA1D receptor antagonist 1 (free base) is a potent and selective antagonist of the human alpha-1D adrenoceptor. This compound is orally active and has a high affinity for the alpha-1D adrenoceptor, with a dissociation constant (K_i) of 1.6 nanomolar. It is primarily used in scientific research to study overactive bladder disorders, such as urinary urgency, frequency, and incontinence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ADRA1D receptor antagonist 1 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various chlorinated compounds, imines, and carboxamides .
Industrial Production Methods: Industrial production of ADRA1D receptor antagonist 1 (free base) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: ADRA1D receptor antagonist 1 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
ADRA1D receptor antagonist 1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of alpha-1D adrenoceptor antagonists.
Biology: Investigated for its effects on bladder function and its potential therapeutic applications in treating overactive bladder disorders.
Medicine: Explored for its potential use in developing new treatments for urinary incontinence and other bladder-related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting the alpha-1D adrenoceptor
Mechanism of Action
ADRA1D receptor antagonist 1 (free base) exerts its effects by selectively binding to and inhibiting the alpha-1D adrenoceptor. This receptor is involved in regulating bladder contraction and other physiological processes. By blocking this receptor, the compound reduces bladder contractions and alleviates symptoms of overactive bladder disorders. The molecular targets and pathways involved include the alpha-1D adrenoceptor and associated signaling pathways .
Comparison with Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension and urinary retention.
Tamsulosin: Selective for alpha-1A and alpha-1D adrenoceptors, used to treat benign prostatic hyperplasia.
Alfuzosin: Non-selective alpha-1 adrenoceptor antagonist used for similar indications as tamsulosin
Uniqueness: ADRA1D receptor antagonist 1 (free base) is unique due to its high selectivity and potency for the alpha-1D adrenoceptor. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to less selective compounds .
Properties
Molecular Formula |
C15H13ClN4O |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide |
InChI |
InChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1 |
InChI Key |
CDJPHTNUARAVMH-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


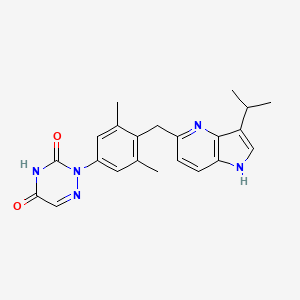
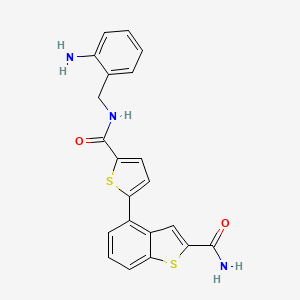
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)


![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
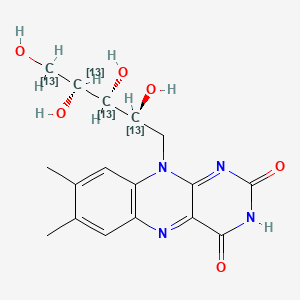

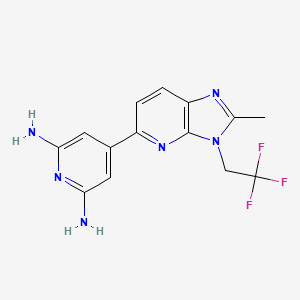
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
